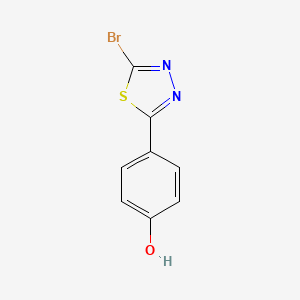
4-(5-溴-1,3,4-噻二唑-2-基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has a wide range of applications in scientific research, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol typically involves the reaction of 5-bromo-1,3,4-thiadiazole with phenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom on the thiadiazole ring is replaced by the phenol group.
Industrial Production Methods
Industrial production methods for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 4-(1,3,4-Thiadiazol-2-yl)phenol.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The thiadiazole ring is known for its ability to interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to the compound’s biological activity .
相似化合物的比较
生物活性
4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol typically involves the reaction of 5-bromo-1,3,4-thiadiazole with phenol under specific conditions. The resulting compound features a thiadiazole ring that is known for its ability to interact with various biological macromolecules through non-covalent interactions such as hydrogen bonding and π-π stacking .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various thiadiazole derivatives, including 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol. The compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol | Staphylococcus aureus | 15 |
| Escherichia coli | 13 | |
| Pseudomonas aeruginosa | 12 | |
| Bacillus cereus | 14 |
These results indicate that the compound exhibits moderate to significant antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has been investigated for antifungal efficacy. Studies have shown that it can inhibit the growth of various fungal strains.
Table 2: Antifungal Activity
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol | Aspergillus niger | 18 |
| Aspergillus fumigatus | 16 |
The compound demonstrated promising antifungal activity against these strains .
Anticancer Activity
The anticancer potential of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol has been explored in various studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast) | 6.51 |
| HepG2 (Liver) | 5.36 |
| A549 (Lung) | 7.20 |
| HeLa (Cervical) | 8.00 |
These findings suggest that the compound has significant anticancer properties, particularly against breast cancer cells .
The mechanism of action for the biological activities of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol is believed to involve its interaction with key cellular pathways. The compound may induce apoptosis in cancer cells by modulating the expression levels of proteins involved in cell cycle regulation and apoptosis pathways . For instance, it has been observed to increase the Bax/Bcl-2 ratio and activate caspase pathways in treated cells .
Case Studies
A notable case study involved the evaluation of several thiadiazole derivatives for their anticancer activity against MCF-7 and HepG2 cell lines. The study found that compounds similar to 4-(5-Bromo-1,3,4-thiadiazol-2-yl)phenol exhibited significant growth inhibition and induced cell cycle arrest at the G2/M phase .
属性
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHTXUDPYYVQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














